(2-Fluoro-4-hydroxyphenyl)boronic acid

Vue d'ensemble

Description

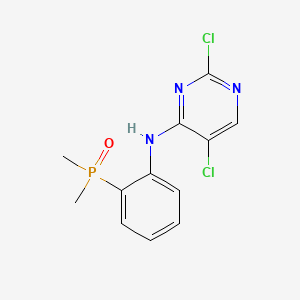

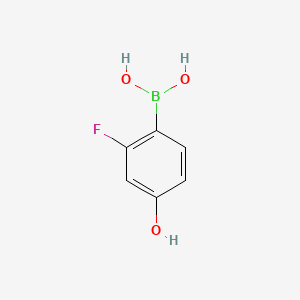

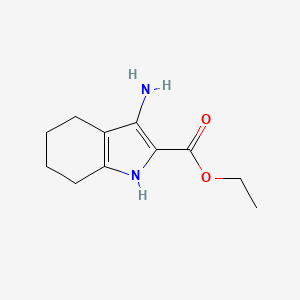

“(2-Fluoro-4-hydroxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C6H6BFO3 . It has a molecular weight of 155.92 g/mol . The compound is used in various chemical reactions and has potential applications in medicinal chemistry .

Synthesis Analysis

Boronic acids, including “(2-Fluoro-4-hydroxyphenyl)boronic acid”, can be synthesized using various methods . The introduction of fluorine into the aromatic ring enhances the Lewis acidity of boronic acids . The synthesis of boronic acid derivatives has been widely studied, and the preparation of compounds with this chemical group is relatively simple and well known .

Molecular Structure Analysis

The molecular structure of “(2-Fluoro-4-hydroxyphenyl)boronic acid” includes a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a hydroxy group .

Chemical Reactions Analysis

Boronic acids, including “(2-Fluoro-4-hydroxyphenyl)boronic acid”, are commonly used in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boronic acid group can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the activities of bioactive molecules .

Physical And Chemical Properties Analysis

“(2-Fluoro-4-hydroxyphenyl)boronic acid” has a molecular weight of 155.92 g/mol . It has three hydrogen bond donors and four hydrogen bond acceptors . The compound’s rotatable bond count is 1 .

Applications De Recherche Scientifique

Sensing Applications

(2-Fluoro-4-hydroxyphenyl)boronic acid: is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. The compound’s boronic acid moiety can form reversible covalent bonds with diols, leading to significant fluorescence changes, which is a key feature in the design of sensors for carbohydrates and other substances .

Biological Labelling and Protein Manipulation

The compound’s reactivity with diols also allows it to be used in biological labelling and protein manipulation. It can be employed to modify proteins or label cells, which is particularly useful in the study of cellular processes and protein functions .

Therapeutic Development

Boronic acids, including (2-Fluoro-4-hydroxyphenyl)boronic acid , play a role in the development of therapeutics. Their interaction with various enzymes and biological molecules can be harnessed to create new drugs, such as Tavaborole, an antifungal medication .

Separation Technologies

In the field of separation technologies, (2-Fluoro-4-hydroxyphenyl)boronic acid is utilized due to its selective binding properties. It can be used in chromatography and electrophoresis to separate glycated molecules, which are important in the diagnosis and monitoring of diabetes .

Material Science

This compound is also used in material science, particularly in the creation of microparticles for analytical methods and polymers for controlled release systems, such as insulin delivery . Its ability to form stable complexes with diols makes it a valuable building block in the synthesis of various materials.

Analytical Chemistry

In analytical chemistry, (2-Fluoro-4-hydroxyphenyl)boronic acid is employed in voltammetric techniques like cyclic and differential pulse voltammetry. These methods utilize the compound for the detection of sugars such as fructose, glucose, and mannose, offering a versatile approach to the analysis of these important biomolecules .

Safety and Hazards

Orientations Futures

Boronic acids, including “(2-Fluoro-4-hydroxyphenyl)boronic acid”, have broad applications in organic synthesis, catalysis, supramolecular chemistry, material engineering, as well as in biology and medicine . The introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the activities of the molecules . This suggests the potential for future research and development of new drugs using boronic acids .

Mécanisme D'action

Target of Action

The primary target of (2-Fluoro-4-hydroxyphenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The compound plays a significant role in the Suzuki-Miyaura coupling reaction, which is a key biochemical pathway in organic synthesis . The addition of B-H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .

Result of Action

The result of the compound’s action is the formation of new C-C bonds at stereogenic centers . This leads to the creation of a broad array of diverse molecules with high enantioselectivity .

Action Environment

The action of (2-Fluoro-4-hydroxyphenyl)boronic acid is influenced by environmental factors. For instance, the compound’s reactivity can be affected by the presence of ethers, which can catalyze the reaction . Additionally, the compound’s stability can be compromised in the presence of air . Therefore, it’s typically stored in a sealed, dry environment at 2-8°C .

Propriétés

IUPAC Name |

(2-fluoro-4-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BFO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARYKHVUFJIGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718234 | |

| Record name | (2-Fluoro-4-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-4-hydroxyphenyl)boronic acid | |

CAS RN |

1376989-43-3 | |

| Record name | (2-Fluoro-4-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-hydroxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591487.png)

![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate](/img/structure/B591493.png)